3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
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Overview
Description
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Preparation Methods
The synthesis of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with ethylenediamine, followed by reduction and cyclization to form the imidazo-pyrazine core. The final step involves chlorination to introduce the chlorine atom at the 3-position and subsequent conversion to the dihydrochloride salt .
Chemical Reactions Analysis
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways depend on the specific application and the nature of the target .
Comparison with Similar Compounds
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride can be compared with similar compounds such as:
3-Bromo-7-methyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride: This compound has a bromine atom instead of chlorine and a methyl group at the 7-position, which may alter its reactivity and applications.
Methyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
2034154-09-9 |
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Molecular Formula |
C6H9Cl2N3 |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H |
InChI Key |
ZIOZRQGOANSGCV-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NC=C2Cl)CN1.Cl.Cl |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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